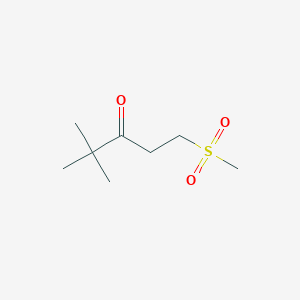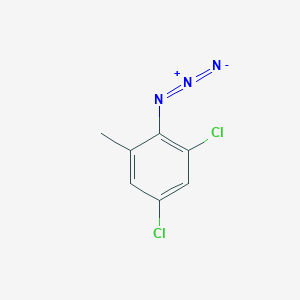
2-Azido-1,5-dichloro-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-1,5-dichloro-3-methylbenzene is an organic compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃) attached to a benzene ring that also contains two chlorine atoms and one methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1,5-dichloro-3-methylbenzene typically involves the introduction of the azido group to a pre-existing aromatic compound. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2,4-dichloro-3-methylbenzene, is treated with sodium azide (NaN₃) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, safety measures are crucial due to the potentially hazardous nature of azido compounds.
Chemical Reactions Analysis
Types of Reactions
2-Azido-1,5-dichloro-3-methylbenzene can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, under suitable conditions.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) in a polar solvent.
Cycloaddition: Alkynes in the presence of a copper catalyst (CuSO₄).
Major Products Formed
Reduction: 2-Amino-1,5-dichloro-3-methylbenzene.
Substitution: 2-Azido-1-hydroxy-3-methylbenzene or 2-Azido-1-methoxy-3-methylbenzene.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
2-Azido-1,5-dichloro-3-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of triazole rings.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: It is explored for its potential in drug discovery, particularly in the synthesis of bioactive molecules.
Bioconjugation: The azido group allows for click chemistry applications, enabling the attachment of various biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 2-Azido-1,5-dichloro-3-methylbenzene largely depends on the specific reaction it undergoes. For instance:
Reduction: The azido group is reduced to an amine group through the transfer of hydrogen atoms, facilitated by the palladium catalyst.
Cycloaddition: The azido group reacts with an alkyne to form a triazole ring via a 1,3-dipolar cycloaddition mechanism, often catalyzed by copper ions.
Comparison with Similar Compounds
2-Azido-1,5-dichloro-3-methylbenzene can be compared with other azido-substituted benzene derivatives, such as:
2-Azido-1,3-dichlorobenzene: Lacks the methyl group, which may affect its reactivity and applications.
2-Azido-1,4-dichloro-3-methylbenzene: The position of the chlorine atoms differs, potentially altering its chemical behavior.
2-Azido-1,5-dichlorobenzene: Lacks the methyl group, which can influence its physical and chemical properties.
The uniqueness of this compound lies in the specific arrangement of its substituents, which can impact its reactivity and suitability for various applications.
Properties
Molecular Formula |
C7H5Cl2N3 |
|---|---|
Molecular Weight |
202.04 g/mol |
IUPAC Name |
2-azido-1,5-dichloro-3-methylbenzene |
InChI |
InChI=1S/C7H5Cl2N3/c1-4-2-5(8)3-6(9)7(4)11-12-10/h2-3H,1H3 |
InChI Key |
YAYYEVNCXCTQGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N=[N+]=[N-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


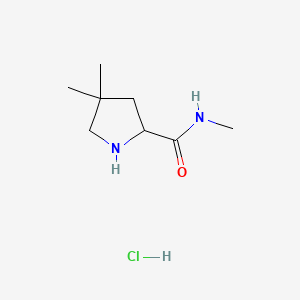

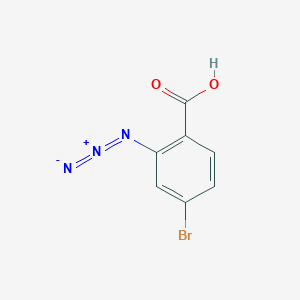
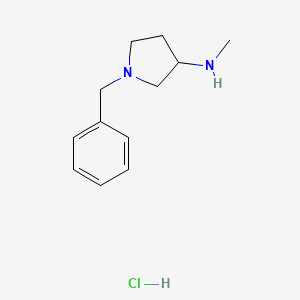
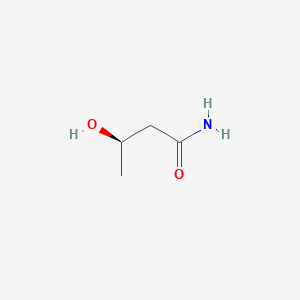
![3-Oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one](/img/structure/B13467050.png)

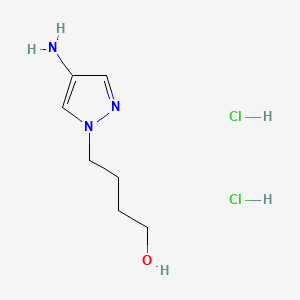
![tert-butylN-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamatehydrochloride](/img/structure/B13467071.png)
![tert-butyl 2-[(diethoxyphosphoryl)methyl]-1H-1,3-benzodiazole-1-carboxylate](/img/structure/B13467076.png)
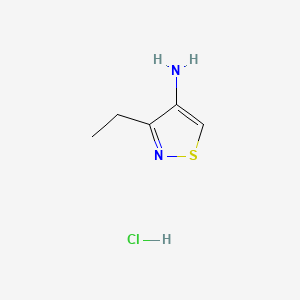
![3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13467085.png)
